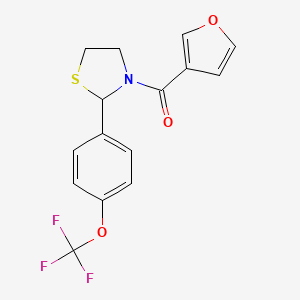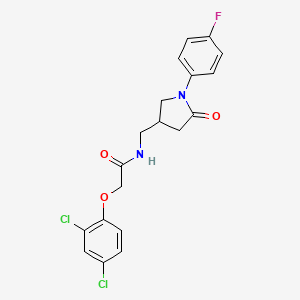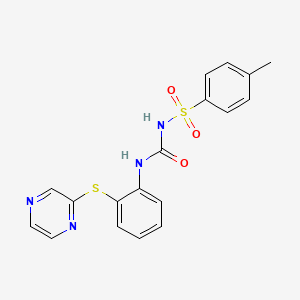![molecular formula C20H22N2O3 B2892085 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-17-0](/img/structure/B2892085.png)
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold, which is a part of the “this compound” structure, is a structural feature recurrent in antitumor agents . The synthesis of these agents often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Applications De Recherche Scientifique
Identification and Analysis of Impurities
Research on the anti-diabetic drug Repaglinide revealed the presence of seven unknown impurities in its bulk drug batches, detected through ultra-performance liquid chromatography (UPLC). Among these impurities, compounds related to the structure of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide were identified, isolated, and characterized using various analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS), proton nuclear magnetic resonance (1H NMR), 13C NMR, MS, and infrared (IR) spectroscopy. This study highlights the importance of thorough impurity analysis in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).
Molecular Structure and Hydrogen Bonding
In the field of crystallography, a study on 2-ethoxybenzamide, which shares a structural fragment with this compound, demonstrated the formation of centrosymmetric head-to-head hydrogen-bonded dimers. This arrangement leads to a ribbon-like motif extending along the crystal axis, which is crucial for understanding molecular packing and interactions in solid forms. This knowledge is vital for designing materials with desired physical and chemical properties (Pagola & Stephens, 2009).
Synthesis and Characterization of Analogues
Another study focused on synthesizing and characterizing iodobenzamide analogues, including S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide, which is structurally related to this compound. These compounds were explored as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. The research provided insights into the structural requirements for receptor localization and opened up possibilities for developing new imaging agents for neurological studies (Murphy et al., 1990).
Anti-inflammatory Activities
A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamides and their derivatives were synthesized and evaluated for their anti-inflammatory activities. These compounds, which relate to the chemical framework of this compound, showed promising pharmacological responses in reducing inflammation, underscoring the potential therapeutic applications of such molecules (Hussain et al., 2015).
Mécanisme D'action
Target of Action
It is known that compounds with a 2-oxopyrrolidin-1-yl structure, such as piracetam, interact with the neurotransmitter gaba . This suggests that 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide may also interact with GABA or similar neurotransmitters.
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets in a similar way to other 2-oxopyrrolidin-1-yl compounds .
Biochemical Pathways
Compounds with a similar structure, such as pyrrolidin-2-ones, are known to be involved in various biological processes .
Result of Action
It is known that compounds with a similar structure have shown antioxidant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds. For instance, some compounds with a similar structure are stored in a dry environment, under -20°C .
Propriétés
IUPAC Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-7-6-11-17(18)20(24)22(16-9-4-3-5-10-16)15-21-14-8-13-19(21)23/h3-7,9-12H,2,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHMFOIWOTLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2892006.png)
![2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892007.png)
![2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2892009.png)

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)
![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)

![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)
![tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2892023.png)

